molecular formula C17H20N2O5 B2376377 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-58-8

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2376377
CAS No.: 1054478-58-8
M. Wt: 332.356
InChI Key: DPQITYNKGYXHGG-UHFFFAOYSA-N
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Description

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a synthetic organic compound with the molecular formula C17H20N2O5 and a molecular weight of 332.4 g/mol . It is characterized by a Z-configured propenyl backbone that features cyano and carboxamide functional groups, linked to a phenoxyacetic acid moiety. This specific structural architecture, particularly the enaminone core, is common in compounds investigated for their potential biological activities. Researchers may find this chemical valuable as a key intermediate or building block in medicinal chemistry and drug discovery programs. Its structure suggests potential for development in various pharmacological areas, similar to other compounds in its class that have been studied for therapeutic applications . For instance, related structures with phenoxyacetic acid groups and complex side chains appear in patent literature concerning treatments for conditions such as benign prostatic hyperplasia . As a research chemical, it serves as a valuable scaffold for the synthesis and exploration of novel molecules with targeted actions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-23-9-5-8-19-17(22)14(11-18)10-13-6-3-4-7-15(13)24-12-16(20)21/h3-4,6-7,10H,2,5,8-9,12H2,1H3,(H,19,22)(H,20,21)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQITYNKGYXHGG-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC=CC=C1OCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C\C1=CC=CC=C1OCC(=O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl chloride with phenoxyacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
  • Molecular Formula : C17H20N2O5
  • Molecular Weight : 332.4 g/mol

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in cancer progression. Its ability to modulate enzyme activity suggests it may play a role in developing anti-cancer agents.

Case Study: ABCG2 Inhibition

Research indicates that compounds similar to 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid can inhibit the breast cancer resistance protein (ABCG2). This inhibition can enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cancer cells, thereby increasing intracellular drug concentrations .

Agricultural Chemistry

The compound may also have applications as a herbicide or plant growth regulator due to its phenoxyacetic acid structure, which is known for influencing plant growth and development.

Case Study: Herbicidal Activity

Studies have shown that phenoxyacetic acid derivatives can exhibit herbicidal properties by disrupting plant hormone balance. The specific modifications in the structure of 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid may enhance its effectiveness against specific weed species while minimizing impact on crops .

Biochemical Research

The interactions of this compound with biological macromolecules are of interest for understanding cellular signaling pathways. Its potential as a molecular probe can facilitate studies on enzyme mechanisms and receptor-ligand interactions.

Case Study: Enzyme Modulation

Preliminary studies suggest that the compound may act as a modulator of certain kinases involved in metabolic pathways. This modulation could lead to insights into metabolic disorders and the development of new therapeutic strategies .

Mechanism of Action

The mechanism of action of 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxyacetic Acid Moieties

  • 490-M06, 490-M08, 490-M09 (): These compounds share the phenoxyacetic acid core but differ in substituents. For example, 490-M06 includes a methoxyimino group and hydroxymethylphenyl substituents, lacking the cyano and ethoxypropylamino groups of the target compound. The hydroxymethyl groups in 490-M08 and 490-M09 likely increase hydrophilicity but reduce metabolic stability compared to the ethoxypropylamino group .
  • Reference Standard (Z)-2-(11-(3-(Dimethylamino)-1-(4-(2-Methoxy-2-oxoethyl)phenoxy)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic Acid (): This compound incorporates a dihydrodibenzooxepin ring system and a dimethylamino group. The bulky aromatic system may enhance binding affinity in specific biological targets but reduces solubility compared to the target compound’s simpler phenoxyacetic acid scaffold.

Benzimidazole Sulfonyl Derivatives (5e, 5f; ):

These derivatives feature benzimidazole cores with sulfonyl and methoxy groups. While they retain a phenoxyacetic acid moiety, the benzimidazole system introduces heterocyclic aromaticity, which may improve target selectivity but increase molecular weight and synthetic complexity. The sulfonyl groups could enhance metabolic resistance compared to the target compound’s ketone and cyano groups .

Thiazolidinone-Containing Analogues (NSC409343; ):

This compound includes a nitro group and a thiazolidinone ring with a sulfanylidene substituent. The thiazolidinone moiety is associated with diverse biological activities (e.g., antimicrobial, anti-inflammatory), but the nitro group may raise toxicity concerns. The Z-configuration here aligns with the target compound, but the absence of an ethoxypropylamino group likely reduces solubility .

Data Table: Key Comparative Features

Compound Name/Code Key Structural Features Solubility & Stability Insights Biological/Regulatory Notes
Target Compound (Z)-propenyl, cyano, ethoxypropylamino, 3-oxo Moderate hydrophilicity; metabolic stability untested Potential for drug discovery (structural analogy)
490-M06, M08, M09 Methoxyimino, hydroxymethylphenyl High hydrophilicity; possible rapid metabolism Studied in metabolic/toxicity models
Benzimidazole derivatives (5e, 5f) Benzimidazole core, sulfonyl groups Low solubility; high metabolic resistance Pharmacological activity underexplored
NSC409343 Thiazolidinone, nitro, sulfanylidene Moderate solubility; potential toxicity Commercial availability for synthesis
Reference Standard () Dihydrodibenzooxepin, dimethylamino Low solubility; high regulatory compliance Analytical/QC applications

Research Findings and Discussion

  • Solubility and Substituent Effects: The ethoxypropylamino group in the target compound may confer better aqueous solubility than the hydroxymethyl groups in 490-M series but less than sulfonyl-containing derivatives (5e, 5f) .
  • Metabolic Stability: Cyano and ketone groups in the target compound could increase susceptibility to enzymatic degradation compared to sulfonamides (5e, 5f) but improve it relative to hydroxymethyl analogues .
  • Regulatory Pathways: The reference standard’s compliance with multiple pharmacopeias suggests that the target compound’s stereochemical purity and analytical validation are critical for development .

Biological Activity

2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyano group, an ethoxypropylamino group, and a phenoxyacetic acid moiety. Its molecular formula is C17H20N2O5C_{17}H_{20}N_{2}O_{5} with a molecular weight of 336.35 g/mol. The compound's IUPAC name reflects its complex structure:

IUPAC Name: 2-[2-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₅
Molecular Weight336.35 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways, leading to significant biological effects such as:

  • Enzyme Inhibition: The compound has shown potential in inhibiting key enzymes involved in inflammatory processes.
  • Antimicrobial Activity: Preliminary studies suggest antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

Research has demonstrated that derivatives of phenoxyacetic acid exhibit antimicrobial properties. For instance, azomethine derivatives synthesized from related compounds have shown significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin .

Table 2: Antibacterial Activity Results

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
2a2527
2b2322
2e2426
Standard2530

The data indicates that several compounds derived from similar structures exhibit substantial inhibition zones, suggesting their potential as effective antibacterial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various studies. In particular, compounds with similar structures have demonstrated significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory response. For example, some derivatives exhibited over 60% inhibition of TNF-α and PGE-2 levels in experimental models .

Anticancer Activity

Initial screenings have assessed the anticancer properties of related compounds against various cancer cell lines. While some derivatives showed low levels of activity, further optimization may enhance their efficacy .

Table 3: Anticancer Screening Results

Cell Line TypeGrowth Inhibition (%)
Leukemia92.48
Melanoma104.68
Lung Cancer126.61

These results indicate that while the compound may not be highly effective on its own, it could serve as a lead structure for developing more potent anticancer agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of phenoxyacetic acid derivatives:

  • Synthesis and Evaluation: A study synthesized various azomethine derivatives from phenoxyacetic acid and evaluated their antibacterial activities against Staphylococcus aureus and E. coli, revealing promising results .
  • Anti-inflammatory Studies: Another research highlighted the anti-inflammatory effects of related compounds by measuring paw thickness and weight in animal models, demonstrating significant reductions in inflammation markers .
  • Mechanistic Insights: Molecular modeling studies have provided insights into how these compounds interact with target enzymes such as COX-2, further emphasizing their therapeutic potential against inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid, and how can purity be maximized?

Synthesis typically involves multi-step reactions, including:

  • Step 1 : Protection of reactive groups (e.g., amines) using temporary blocking agents like ethoxycarbonyl groups to prevent side reactions .
  • Step 2 : Coupling reactions (e.g., amidation or esterification) with reagents such as DCC/NHS to link the phenoxyacetic acid moiety to the cyano-enamine core .
  • Step 3 : Purification via reverse-phase HPLC or column chromatography to isolate the (Z)-isomer, critical for stereochemical integrity .
    Key parameters : Reaction temperature (maintained at 0–25°C to avoid isomerization), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (excess of cyano-reactant to drive coupling efficiency) .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

A combination of analytical techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the (Z)-configuration of the propenyl group (distinct coupling constants and chemical shifts for vinyl protons) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated m/z for C₂₀H₂₃N₃O₆: 425.16) and detect fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
    Validation : Compare spectral data with computational simulations (e.g., Gaussian DFT) for stereochemical assignments .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Degrades above 40°C, with decomposition products detected via TGA-MS .
  • Light sensitivity : The cyano group undergoes photoisomerization; store in amber vials at -20°C .
  • Solvent compatibility : Stable in DMSO or ethanol for ≤6 months; avoid aqueous buffers (pH >7) due to hydrolysis of the ethoxypropylamino group .
    Methodology : Accelerated stability studies (ICH guidelines) with HPLC monitoring at 0, 1, 3, and 6 months .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound against enzymatic targets?

  • Target selection : Prioritize kinases or proteases due to the compound’s cyano-enamine motif, which mimics transition-state inhibitors .
  • Assay design :
    • Fluorescence polarization : Measure binding affinity to recombinant enzymes (e.g., IC₅₀ determination) .
    • Cellular assays : Use HEK293 or HeLa cells transfected with target reporters (e.g., luciferase) to assess pathway modulation .
      Controls : Include a scrambled stereoisomer ((E)-configuration) to validate specificity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Source validation : Cross-check compound purity (≥95% by HPLC) and stereochemistry, as impurities or isomer mixtures can skew results .
  • Dose-response refinement : Test a broader concentration range (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .
  • Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to distinguish cytotoxicity from target-specific activity .

Q. How can computational modeling predict the environmental fate of this compound?

  • QSAR models : Estimate biodegradation potential (e.g., EPI Suite) using logP (predicted ~2.1) and molecular weight (425.4 g/mol) .
  • Molecular docking : Simulate interactions with soil microbial enzymes (e.g., cytochrome P450) to identify persistent metabolites .
    Field validation : Conduct microcosm studies with spiked soil/water samples, followed by LC-MS/MS to track degradation pathways .

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Systematically modify substituents (e.g., replace ethoxypropyl with methylpropyl) and test activity .
  • Crystallography : Co-crystallize the compound with its target enzyme (e.g., X-ray diffraction at 1.8 Å resolution) to map binding interactions .
  • Free-energy calculations : Use MM-GBSA to quantify contributions of specific functional groups (e.g., cyano vs. nitro) to binding affinity .

Q. How should researchers address solubility challenges in in vivo studies?

  • Formulation optimization : Use cyclodextrin-based carriers or PEGylation to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) that cleave in physiological conditions .
    Validation : Pharmacokinetic profiling in rodent models to measure bioavailability and plasma half-life .

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